molecular formula C17H21NO2 B8696391 [2-(4-Benzyloxyphenoxy)ethyl]dimethylamine CAS No. 821765-44-0

[2-(4-Benzyloxyphenoxy)ethyl]dimethylamine

Cat. No. B8696391
CAS RN: 821765-44-0
M. Wt: 271.35 g/mol
InChI Key: PAAWFMOGQUVFJD-UHFFFAOYSA-N
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Description

[2-(4-Benzyloxyphenoxy)ethyl]dimethylamine is a useful research compound. Its molecular formula is C17H21NO2 and its molecular weight is 271.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality [2-(4-Benzyloxyphenoxy)ethyl]dimethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-(4-Benzyloxyphenoxy)ethyl]dimethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

821765-44-0

Product Name

[2-(4-Benzyloxyphenoxy)ethyl]dimethylamine

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

IUPAC Name

N,N-dimethyl-2-(4-phenylmethoxyphenoxy)ethanamine

InChI

InChI=1S/C17H21NO2/c1-18(2)12-13-19-16-8-10-17(11-9-16)20-14-15-6-4-3-5-7-15/h3-11H,12-14H2,1-2H3

InChI Key

PAAWFMOGQUVFJD-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-(Benzyloxy)phenol (2.89 g, 0.01443 mol) in dimethylformamide (15 ml) and 2-(dimethylamino)ethyl chloride hydrochloride (2.32 g, 0.01611 mol) were added simultaneously in small portions to a 55-65% sodium hydride dispersion in mineral oil (0.033 mol) in dimethylformamide (5 ml) at 0° C. Then the mixture was allowed to warm to 90° C., and stirring was continued for 1.5 h. The cooled mixture was poured into water. The resultant mixture was extracted with toluene. The combined extracts were washed with 2.5 M NaOH and water and dried over Na2SO4. Toluene was evaporated and the residual product was used as such in the next step.
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2.89 g
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reactant
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2.32 g
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reactant
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[Compound]
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oil
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0.033 mol
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reactant
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15 mL
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solvent
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5 mL
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solvent
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Synthesis routes and methods II

Procedure details

Compound 75A was prepared in a similar manner to the synthesis of compound 35A by substituting compound 34D and compound 31F with 2-(dimethylamino)ethanol and 4-(benzyloxy)phenol, respectively: 1H NMR (DMSO-d6): δ 7.31-7.44 (m, 5H), 6.84-6.94 (m, 4H), 5.03 (s, 2H), 3.94-3.98 (m, 2H), 2.57 (d, J=5.93 Hz, 2H), 2.19 (s, 6H). ESI (+)/MS: 272 (M+H)+.
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compound 35A
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0 (± 1) mol
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reactant
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compound 31F
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reactant
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